1-Methylindole-2-carboxylic acid
Overview
Description
1-Methylindole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position. It has the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .
Mechanism of Action
Target of Action
1-Methyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, maintaining intestinal homeostasis and impacting liver metabolism and the immune response
Pharmacokinetics
The molecular weight of the compound is 1751840 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have a wide range of biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action of 1-Methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of retroviruses . The indole nucleus of 1-Methyl-1H-indole-2-carboxylic acid was observed to chelate with two Mg2+ ions within the active site of integrase .
Cellular Effects
1-Methyl-1H-indole-2-carboxylic acid has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-indole-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Due to the conversion of the binding conformation, the chelation of the indole core was disappeared, and the binding interaction and ligand efficiency were both decreased .
Metabolic Pathways
1-Methyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
1-Methyl-1H-indole-2-carboxylic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation
Preparation Methods
1-Methylindole-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where pyruvic acid 1-methylphenylhydrazone is treated with alcoholic hydrogen chloride . Another method involves the reaction of 1-methylindole with carbon dioxide under high pressure and temperature conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Methylindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include thionyl chloride, hydrogen chloride, and various oxidizing and reducing agents. Major products formed from these reactions include sulfinyl chlorides and other substituted indole derivatives.
Scientific Research Applications
1-Methylindole-2-carboxylic acid has numerous applications in scientific research:
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Methylindole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Methylindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Methylindole: Has the methyl group at the second position instead of the nitrogen atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-methylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAMBLNIDMREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167123 | |
Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16136-58-6 | |
Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16136-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carboxylic acid, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylindole-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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